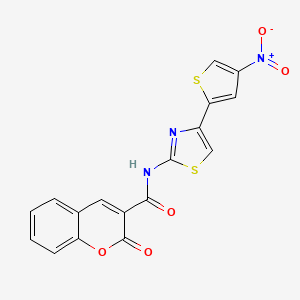

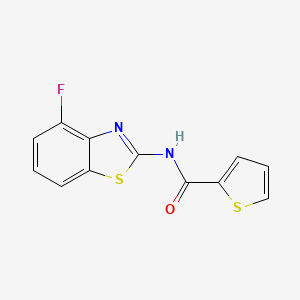

N-(4-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine” is a compound with the CAS Number: 1351623-35-2 . It has a molecular weight of 240.26 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine” is 1S/C10H9FN2O2S/c1-13(5-8(14)15)10-12-9-6(11)3-2-4-7(9)16-10/h2-4H,5H2,1H3,(H,14,15) .Physical and Chemical Properties Analysis

“N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine” is a solid . Its molecular formula is C10H9FN2O2S and it has a molecular weight of 240.26 .科学的研究の応用

Fluorogenic Chemodosimeter for Hg2+

A study by Song et al. (2006) developed a new thioamide derivative of 8-hydroxyquinoline-benzothiazole, which exhibited highly Hg2+-selective fluorescence-enhancing properties in aqueous acetonitrile solution. This selectivity and sensitivity toward Hg2+ ions were attributed to the ion-induced transformation from a weakly fluorescent thioamide derivative into a highly fluorescent amide analogue, highlighting its potential as a fluorogenic chemodosimeter for mercury detection (Song et al., 2006).

Antimicrobial Screening

Jagtap et al. (2010) synthesized novel compounds comprising fluorobenzothiazole and sulphonamide moieties for antimicrobial screening. These compounds showed promise due to the wide range of biodynamic properties exhibited by benzothiazoles and sulphonamides, suggesting potential therapeutic applications (Jagtap et al., 2010).

Fluorescent Sensors for Metal Ions

A study by Suman et al. (2019) focused on benzimidazole/benzothiazole-based azomethines as fluorescent sensors for Al3+ and Zn2+. These molecules demonstrated good sensitivity and selectivity for detecting these metal ions, indicating their utility in environmental and biological applications (Suman et al., 2019).

Antiproliferative and DNA Binding Properties

Cindrić et al. (2017) designed and synthesized novel 2-imidazolinyl substituted benzo[b]thieno-2-carboxamides bearing benzimidazole or benzothiazole subunits. These compounds exhibited moderate antiproliferative activities against human cancer cell lines and showed selective activity against HeLa cells. Additionally, detailed DNA binding studies confirmed strong DNA groove binding for certain derivatives, providing insights into their mechanism of action (Cindrić et al., 2017).

Kinase Inhibition and Anti-Proliferative Activity

Gaikwad et al. (2019) synthesized N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides and screened them for anticancer activity. These compounds demonstrated anti-proliferation effects against cancer cell lines, indicating their potential in cancer therapy (Gaikwad et al., 2019).

作用機序

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Biochemical Pathways

The inhibition of the aforementioned enzymes suggests that this compound may affect a variety of biochemical pathways, including dna replication, cell wall synthesis, and various metabolic processes .

Pharmacokinetics

A related study mentioned that synthesized compounds showed a favorable pharmacokinetic profile .

Result of Action

The inhibition of various enzymes suggests that this compound may interfere with bacterial growth and proliferation, potentially leading to cell death .

Action Environment

They are soluble in ethanol, methanol, acetic acid, and DMSO .

特性

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2OS2/c13-7-3-1-4-8-10(7)14-12(18-8)15-11(16)9-5-2-6-17-9/h1-6H,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASADMYAERVUKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

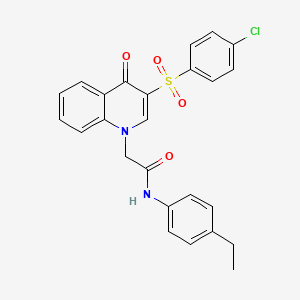

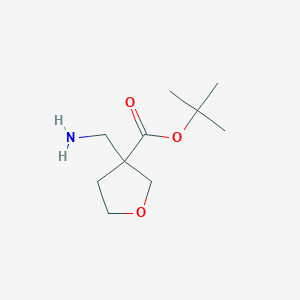

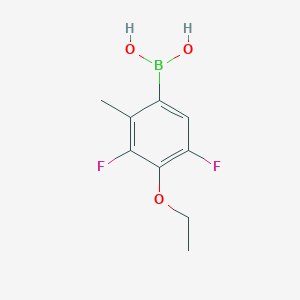

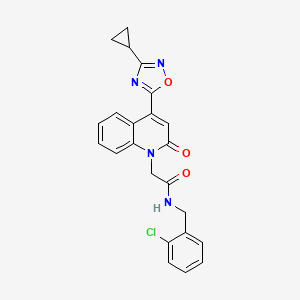

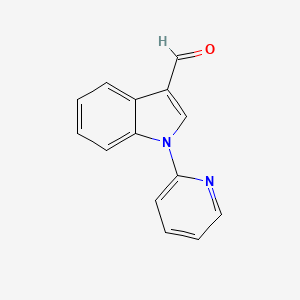

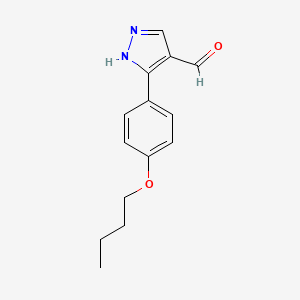

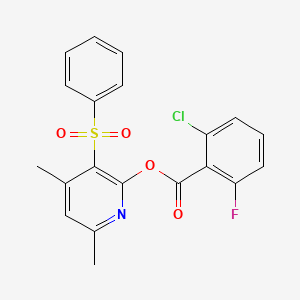

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-2-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2898202.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(1-methyl-1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2898209.png)

![4-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2898214.png)